(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
(6S)-8-Oxo-4-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound is known for its unique bicyclic structure, which includes a sulfur atom and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps. One efficient and practical seven-step procedure has been described for the synthesis of a related compound, (6R,7S)-benzhydryl-7-amino-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate, with an overall yield of 49% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes described in academic literature can potentially be scaled up for industrial applications. The key challenges in industrial production include the need for highly selective reactions and the handling of potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like THF or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various cephalosporin antibiotics.
Biology: It is studied for its potential antimicrobial properties.
Medicine: It is a key component in the development of new antibiotics that can combat resistant strains of bacteria.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with bacterial enzymes. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, which are essential for cell wall construction. This leads to the weakening and eventual lysis of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Cephalexin: A cephalosporin antibiotic with a similar structure but different substituents.
Cefbuperazone: Another cephalosporin antibiotic with a methoxy group at the 7-position.
Cefmetazole: A cephalosporin antibiotic with a similar bicyclic structure but different functional groups.
Uniqueness
The uniqueness of (6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific combination of functional groups and its ability to inhibit a broad range of bacterial enzymes. This makes it a valuable compound in the development of new antibiotics and other pharmaceutical agents.
Properties
CAS No. |
185449-46-1 |
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Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
(6S)-8-oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3S/c9-6-1-4-2-12-3-5(7(10)11)8(4)6/h3-4H,1-2H2,(H,10,11)/t4-/m0/s1 |
InChI Key |
JVZDVAAIYWUFTG-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H]2CSC=C(N2C1=O)C(=O)O |
Canonical SMILES |
C1C2CSC=C(N2C1=O)C(=O)O |
Origin of Product |
United States |
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